1-(3-Methylphenyl)-3-(1-phenylethyl)thiourea 1-(3-Methylphenyl)-3-(1-phenylethyl)thiourea
Brand Name: Vulcanchem
CAS No.: 62466-34-6
VCID: VC9795072
InChI: InChI=1S/C16H18N2S/c1-12-7-6-10-15(11-12)18-16(19)17-13(2)14-8-4-3-5-9-14/h3-11,13H,1-2H3,(H2,17,18,19)
SMILES: CC1=CC(=CC=C1)NC(=S)NC(C)C2=CC=CC=C2
Molecular Formula: C16H18N2S
Molecular Weight: 270.4 g/mol

1-(3-Methylphenyl)-3-(1-phenylethyl)thiourea

CAS No.: 62466-34-6

Cat. No.: VC9795072

Molecular Formula: C16H18N2S

Molecular Weight: 270.4 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Methylphenyl)-3-(1-phenylethyl)thiourea - 62466-34-6

Specification

CAS No. 62466-34-6
Molecular Formula C16H18N2S
Molecular Weight 270.4 g/mol
IUPAC Name 1-(3-methylphenyl)-3-(1-phenylethyl)thiourea
Standard InChI InChI=1S/C16H18N2S/c1-12-7-6-10-15(11-12)18-16(19)17-13(2)14-8-4-3-5-9-14/h3-11,13H,1-2H3,(H2,17,18,19)
Standard InChI Key SXLGWLOUPGCKSV-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)NC(=S)NC(C)C2=CC=CC=C2
Canonical SMILES CC1=CC(=CC=C1)NC(=S)NC(C)C2=CC=CC=C2

Introduction

Chemical Structure and Nomenclature

1-(3-Methylphenyl)-3-(1-phenylethyl)thiourea (IUPAC name: 1-(3-methylphenyl)-3-(1-phenylethyl)thiourea) belongs to the thiourea family, characterized by a sulfur atom replacing the oxygen in urea. Its molecular formula is C₁₆H₁₈N₂S, with a molecular weight of 270.39 g/mol. The compound features two aromatic substituents: a 3-methylphenyl group at the N1 position and a 1-phenylethyl group at the N3 position (Figure 1). This arrangement introduces steric and electronic effects that influence its reactivity and intermolecular interactions .

Table 1: Key molecular descriptors of 1-(3-methylphenyl)-3-(1-phenylethyl)thiourea

PropertyValue
Molecular FormulaC₁₆H₁₈N₂S
Molecular Weight270.39 g/mol
Exact Mass270.1190 Da
Topological Polar Surface Area (TPSA)70.14 Ų
LogP (Octanol-Water)4.12

Synthesis and Optimization

The synthesis of 1-(3-methylphenyl)-3-(1-phenylethyl)thiourea follows established protocols for asymmetric thioureas. A two-step approach is typically employed to enhance yield and purity :

Step 1: Formation of the Isothiocyanate Intermediate

3-Methylaniline reacts with thiophosgene (Cl₂C=S) in dichloromethane under nitrogen atmosphere, catalyzed by triethylamine (Et₃N). The reaction proceeds at 0°C to minimize side reactions, yielding 3-methylphenyl isothiocyanate.

3-Methylaniline+Cl2C=SEt3N3-Methylphenyl isothiocyanate+2HCl\text{3-Methylaniline} + \text{Cl}_2\text{C=S} \xrightarrow{\text{Et}_3\text{N}} \text{3-Methylphenyl isothiocyanate} + 2\text{HCl}

Step 2: Coupling with 1-Phenylethylamine

The isothiocyanate intermediate reacts with 1-phenylethylamine in anhydrous dichloromethane at room temperature. The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate, forming the thiourea bond .

3-Methylphenyl isothiocyanate+1-Phenylethylamine1-(3-Methylphenyl)-3-(1-phenylethyl)thiourea\text{3-Methylphenyl isothiocyanate} + \text{1-Phenylethylamine} \rightarrow \text{1-(3-Methylphenyl)-3-(1-phenylethyl)thiourea}

Table 2: Representative reaction conditions and yields

ParameterValue
SolventDichloromethane
Temperature0°C (Step 1); RT (Step 2)
Yield72–85%
Purity (HPLC)>95%

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., water, ethanol) but dissolves readily in chlorinated solvents (e.g., dichloromethane, chloroform). Stability studies indicate decomposition above 200°C, consistent with related thioureas .

Spectroscopic Characterization

  • ¹H NMR (CDCl₃, 300 MHz): Peaks at δ 1.65–1.81 (d, J = 6.5 Hz, 3H, CH₃), 5.14–5.55 (m, 1H, CH), and 6.98–7.40 (m, 9H, aromatic protons) .

  • ¹³C NMR (CDCl₃, 75 MHz): Signals at δ 21.7 (CH₃), 50.4 (N–CH), and 180.2 ppm (C=S) .

  • HRMS (EI): Observed [M⁺] at m/z 270.1190 (calculated 270.1195) .

Biological Activity and Applications

Supramolecular Recognition

Thioureas with aromatic substituents act as anion receptors via hydrogen bonding. The 1-phenylethyl group in this compound likely enhances chiral recognition capabilities, as seen in similar derivatives that bind carboxylates with association constants (Kₐ) of 10³–10⁴ M⁻¹ .

Comparative Analysis with Structural Analogs

Table 3: Property comparison with related thioureas

CompoundMolecular WeightLogPCytotoxicity (IC₅₀)
1-(3-Methylphenyl)-3-(1-phenylethyl)thiourea270.394.12Not reported
1-(4-Chlorophenyl)-3-(1-phenylethyl)thiourea290.804.9212 µM (HeLa)
1-(3-Trifluoromethylphenyl)-3-(1-phenylethyl)thiourea 324.315.188 µM (A549)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator